molecular formula C9H11F2NO B13598332 1-Amino-3-(2,3-difluorophenyl)propan-2-ol

1-Amino-3-(2,3-difluorophenyl)propan-2-ol

Cat. No.: B13598332
M. Wt: 187.19 g/mol
InChI Key: ASOCHMRRAKHCOQ-UHFFFAOYSA-N
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Description

1-Amino-3-(2,3-difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H11F2NO This compound is characterized by the presence of an amino group, a difluorophenyl group, and a hydroxyl group attached to a propane backbone

Preparation Methods

The synthesis of 1-Amino-3-(2,3-difluorophenyl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzaldehyde and nitromethane.

    Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 2,3-difluorobenzaldehyde and nitromethane to form a nitro alcohol intermediate.

    Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydroxylation: The final step involves the hydroxylation of the intermediate to introduce the hydroxyl group, resulting in the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Amino-3-(2,3-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-3-(2,3-difluorophenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,3-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of enzymes, inhibit microbial growth, or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-Amino-3-(2,3-difluorophenyl)propan-2-ol can be compared with other similar compounds, such as:

    3-Amino-2-(2,4-difluorophenyl)propan-1-ol: This compound has a similar structure but with different positions of the fluorine atoms, which can affect its chemical properties and reactivity.

    2-Amino-1-(3,4-difluorophenyl)propan-1-ol: Another similar compound with variations in the position of the amino and hydroxyl groups.

    3-(2,3-Difluorophenyl)propan-1-ol:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

1-amino-3-(2,3-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c10-8-3-1-2-6(9(8)11)4-7(13)5-12/h1-3,7,13H,4-5,12H2

InChI Key

ASOCHMRRAKHCOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC(CN)O

Origin of Product

United States

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